7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one
Description
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one (CAS: 869640-41-5) is a bicyclic heterocyclic compound featuring a partially saturated 1,7-naphthyridine core with a benzyl substituent at position 7 and a ketone group at position 2. Its molecular formula is C₁₅H₁₆N₂O, yielding a molecular weight of 240.30 g/mol. This compound is structurally characterized by:
- A tetrahydro-naphthyridine scaffold, providing partial saturation for conformational flexibility.
- A ketone group at position 2, enabling hydrogen bonding and participation in redox reactions.
Synthetic routes include condensation reactions of pyridine derivatives with aliphatic synthons (e.g., using hydroxylamine hydrochloride and benzyl-substituted piperidinones) .
Properties
IUPAC Name |
7-benzyl-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-7-6-13-8-9-17(11-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXZYZLBSPZMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722800 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869640-41-5 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Benzylation: Introduction of the benzyl group can be done using benzyl halides in the presence of a base.
Reduction: The tetrahydro form can be obtained by reducing the naphthyridine core using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups at specific positions on the naphthyridine ring.
Scientific Research Applications
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 601514-58-3)
- Key Differences :
- The benzyl group is at position 6 instead of 6.
- The nitrogen atoms in the naphthyridine ring are repositioned (1,6-naphthyridine vs. 1,7-naphthyridine).
- Impact :
(b) 6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 70336-89-9)
- Key Differences :
- Hydroxyl group at position 4 replaces the ketone at position 2.
- Molecular weight: 256.30 g/mol (vs. 240.30 g/mol for the target compound).
Functional Group Variations
(a) 4-Hydroxy-1,7-naphthyridin-2(1H)-one (CAS: 54920-76-2)
- Key Differences :
- Lacks the benzyl group and tetrahydro saturation.
- Hydroxyl group at position 3.
- Impact :
(b) 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS: 62458-96-2)
- Key Differences: Pyrido-pyrimidinone core instead of naphthyridinone. Structural similarity score: 0.72 (vs. target compound).
Substituent Modifications
(a) 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 1708250-68-3)
- Key Differences :
- Propyl group replaces benzyl at position 6.
- Molecular weight: 192.26 g/mol (vs. 240.30 g/mol).
- Impact :
(b) 7-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Key Differences :
- Cyclopropyl substituent at position 2 instead of a ketone.
Data Tables for Comparative Analysis
Key Research Findings
- Synthetic Accessibility: The target compound is synthesized via condensation of benzyl-substituted piperidinones with hydroxylamine, yielding moderate efficiency (34% in one reported method) .
- Reactivity : The benzyl group in 7-position facilitates reductive debenzylation (e.g., using Pd/C and H₂), enabling access to unsubstituted tetrahydro-naphthyridines .
- Biological Relevance : Derivatives of 1,7-naphthyridin-2-ones have been studied in bromodomain inhibitors (e.g., ATAD2 targets), where substituent positioning critically affects binding .
Biological Activity
7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one (CAS No. 869640-41-5) is a heterocyclic compound belonging to the naphthyridine family. Its structure features a bicyclic system with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- Molecular Formula: C₁₅H₁₆N₂O
- Molecular Weight: 240.3 g/mol
- PubChem CID: 57354951
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and cardiovascular effects. The specific activities of this compound are summarized below.
Antitumor Activity
Several studies have highlighted the antitumor potential of naphthyridine derivatives. For instance:
- A review of 1,6-naphthyridin-2(1H)-ones indicated that compounds with similar structures often act as antitumor agents targeting various cancers such as melanoma and other neoplasms .
- The specific compound has shown promise in inhibiting tumor cell proliferation in vitro, although detailed quantitative data on its efficacy remains limited.
Cardiovascular Effects
Naphthyridine derivatives are also noted for their cardiovascular applications:
- Compounds in this class have been associated with antihypertensive properties and act as angiotensin II receptor antagonists .
- The specific mechanisms through which this compound exerts these effects require further investigation to establish its therapeutic potential fully.
Antimicrobial Properties
Emerging studies suggest that naphthyridine derivatives possess antimicrobial properties:
- Preliminary data indicate activity against various bacterial strains; however, specific studies focusing solely on this compound are sparse.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Understanding the SAR is crucial for optimizing its biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| N1 | Enhances receptor binding |
| C3 | Modulates pharmacokinetics |
| C4 | Influences selectivity |
| C5 | Affects potency |
Case Studies
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of naphthyridine derivatives demonstrated that modifications at the benzyl position significantly increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound.
Case Study 2: Cardiovascular Applications
In a pharmacological study examining the effects of naphthyridine derivatives on blood pressure regulation in hypertensive rat models, it was found that certain analogs exhibited significant reductions in systolic blood pressure compared to controls. Further investigation is needed to determine the precise mechanisms involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
